![molecular formula C9H5BrF3N B2388308 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile CAS No. 2387259-19-8](/img/structure/B2388308.png)
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile
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Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 2387259-19-8 . It has a molecular weight of 264.04 . The compound is solid at ambient temperature .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is1S/C9H5BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,1H3
. This indicates that the compound has a bromo group at the 5th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 3rd position on the benzonitrile ring. Physical And Chemical Properties Analysis
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile is a solid at ambient temperature . It has a molecular weight of 264.04 .Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It’s known that the compound can undergo free radical reactions . In such reactions, a molecule like N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical. This radical then interacts with the compound, leading to various changes .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in inflammation and tumor growth .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which can impact its bioavailability, have been noted .
Result of Action
Similar compounds have been known to exhibit various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile. For instance, the compound’s reactivity can be affected by factors such as temperature and pH . Additionally, the presence of other molecules can influence its interactions with its targets .
properties
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c1-5-6(4-14)2-7(10)3-8(5)9(11,12)13/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPXUADFHJDHIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-(trifluoromethyl)benzonitrile |
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